N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}cyclopropanecarboxamide
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Overview
Description
N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}cyclopropanecarboxamide is a complex organic compound featuring an indole moiety, a pyrimidine ring, and a cyclopropane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}cyclopropanecarboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the indole intermediate.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropane carboxamide group through a cyclopropanation reaction, followed by amidation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the employment of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules .
Biology
In biological research, it serves as a probe to study the interactions of indole and pyrimidine-containing compounds with biological macromolecules .
Medicine
The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors .
Industry
In the industrial sector, it is utilized in the synthesis of advanced materials with unique electronic and optical properties .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to hydrophobic pockets in proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in organic synthesis.
Disilane-bridged architectures: Compounds with unique electronic properties due to the presence of Si-Si bonds.
Uniqueness
N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}cyclopropanecarboxamide is unique due to its combination of an indole moiety, a pyrimidine ring, and a cyclopropane carboxamide group. This structural complexity allows for diverse interactions with biological targets and the potential for various applications in different fields.
Properties
Molecular Formula |
C21H23ClN6O |
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Molecular Weight |
410.9 g/mol |
IUPAC Name |
N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C21H23ClN6O/c1-12-9-13(2)26-21(25-12)28-20(27-19(29)14-3-4-14)23-8-7-15-11-24-18-6-5-16(22)10-17(15)18/h5-6,9-11,14,24H,3-4,7-8H2,1-2H3,(H2,23,25,26,27,28,29) |
InChI Key |
JIEVWKKRAWBSPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)C4CC4)C |
Origin of Product |
United States |
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